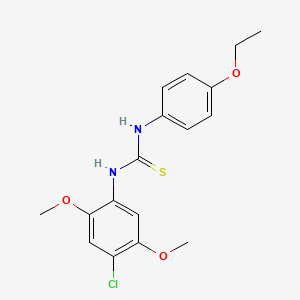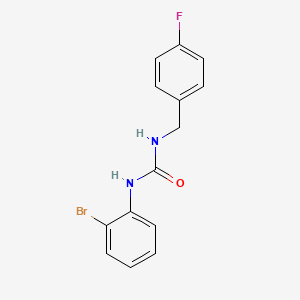![molecular formula C12H16N4OS B4772796 3-[(4-propoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B4772796.png)
3-[(4-propoxybenzyl)thio]-4H-1,2,4-triazol-4-amine
Overview
Description
3-[(4-propoxybenzyl)thio]-4H-1,2,4-triazol-4-amine, commonly known as PBT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBT is a triazole-based compound that has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of PBT is not fully understood, but studies have suggested that it works by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. PBT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. PBT has also been shown to inhibit the activity of tubulin, a protein involved in cell division. Furthermore, PBT has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PBT has been shown to have various biochemical and physiological effects on cells and organisms. Studies have shown that PBT can induce cell cycle arrest and apoptosis in cancer cells. PBT has also been shown to inhibit the growth and proliferation of bacteria and parasites. Furthermore, PBT has been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
PBT has several advantages for lab experiments, including its high potency and selectivity towards specific targets. PBT is also relatively easy to synthesize and can be obtained in high yields. However, PBT has some limitations, including its low solubility in water and its potential toxicity towards non-target cells and organisms.
Future Directions
For research on PBT include the development of more efficient synthesis methods, the identification of new targets, and the evaluation of its efficacy and safety in animal models.
Scientific Research Applications
PBT has shown potential applications in various fields of scientific research, particularly in medicinal chemistry. Studies have shown that PBT exhibits significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. PBT has also shown potential in the treatment of infectious diseases such as tuberculosis and malaria. Furthermore, PBT has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-[(4-propoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-2-7-17-11-5-3-10(4-6-11)8-18-12-15-14-9-16(12)13/h3-6,9H,2,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSALUUHCUUKOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CSC2=NN=CN2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-propoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-[({2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}amino)carbonyl]benzoate](/img/structure/B4772716.png)
![5-({[3-(4-chlorophenoxy)-5-nitrophenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4772734.png)
![N-isopropyl-1'-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4772748.png)
![methyl 3-({[2-(cyclopropylcarbonyl)hydrazino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4772761.png)
![1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4772768.png)
![N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4772769.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methylphenyl]benzamide](/img/structure/B4772773.png)

![N-{2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]ethyl}acetamide](/img/structure/B4772781.png)


![4-({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4772803.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1,2-dimethyl-1H-indol-3-yl)ethanone](/img/structure/B4772815.png)